N'-(4,5-Dimethylisoxazol-3-yl)-N,N-dimethylformimidamide
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Overview
Description
N’-(4,5-Dimethylisoxazol-3-yl)-N,N-dimethylformimidamide is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,5-Dimethylisoxazol-3-yl)-N,N-dimethylformimidamide typically involves the reaction of 4,5-dimethylisoxazole with N,N-dimethylformamide dimethyl acetal under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene, and requires a catalyst like p-toluenesulfonic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-(4,5-Dimethylisoxazol-3-yl)-N,N-dimethylformimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formimidamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N’-(4,5-Dimethylisoxazol-3-yl)-N,N-dimethylformimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4,5-Dimethylisoxazol-3-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-Dimethylisoxazol-3-yl)-N-methylformamide
- N-(4,5-Dimethylisoxazol-3-yl)-N,N-dimethylacetamide
- N-(4,5-Dimethylisoxazol-3-yl)-N,N-diethylformimidamide
Uniqueness
N’-(4,5-Dimethylisoxazol-3-yl)-N,N-dimethylformimidamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dimethylformimidamide group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
N'-(4,5-dimethyl-1,2-oxazol-3-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C8H13N3O/c1-6-7(2)12-10-8(6)9-5-11(3)4/h5H,1-4H3 |
InChI Key |
IRVCBDNUFNNOBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1N=CN(C)C)C |
Origin of Product |
United States |
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